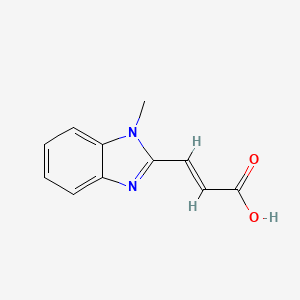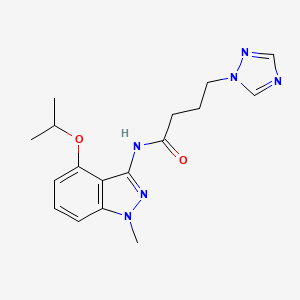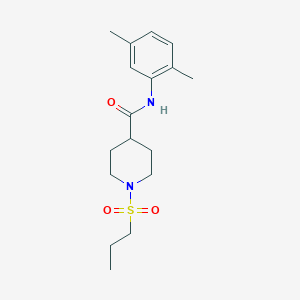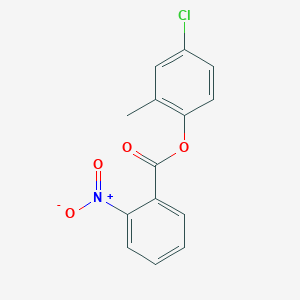![molecular formula C18H21N5O2 B5594729 3-(3-methoxyphenyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5594729.png)
3-(3-methoxyphenyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including the one , often involves multi-step reactions that are characterized by the formation of pyrazole rings through cyclization processes. A study by Kumara et al. (2018) on a novel pyrazole derivative outlined a comprehensive synthesis route characterized by NMR, mass spectra, FT-IR, UV–Visible, TG-DTG, and X-ray diffraction studies, highlighting the complexity and precision required in synthesizing such compounds (Kumara, Kumar, Kumar, & Lokanath, 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is pivotal in determining their chemical behavior and potential applications. The study by Kumara et al. (2018) also discussed the twisted conformation between pyrazole and thiophene rings, evident from the dihedral angle measurements, and analyzed the crystal structure through Hirshfeld surface analysis, further demonstrating the significance of molecular geometry in the properties of these compounds.
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can be complex, involving multiple reactants and conditions that influence the final product's properties. A study on the synthesis of pyranopyrazoles presented an efficient method using catalytic amounts of an organocatalyst in water, demonstrating the compound's reactivity and the influence of reaction conditions on yield and efficiency (Siddekha, Nizam, & Pasha, 2011).
Applications De Recherche Scientifique
Organic Synthesis and Characterization
- Compounds with structural similarities to the specified chemical have been synthesized and characterized to explore their potential in organic chemistry. For example, the synthesis and characterization of novel pyrazole and pyrazolopyrimidine derivatives have demonstrated applications in creating compounds with potential cytotoxic activities against cancer cells. These efforts highlight the broad interest in pyrazole derivatives within the synthetic chemistry community for their versatile applications (Hassan et al., 2014).
Cytotoxic Activity Against Cancer Cells
- Several studies have focused on the synthesis of pyrazole derivatives to evaluate their cytotoxicity against various cancer cell lines. For instance, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells have been explored, indicating the potential of these compounds in cancer research (Hassan et al., 2015).
Structural Chemistry
- The structural aspects of pyrazole derivatives have been extensively studied to understand their geometric parameters, intramolecular interactions, and potential for forming supramolecular motifs. Such studies are crucial for the design of molecules with specific properties and functions (Köysal et al., 2005).
Material Science and Non-linear Optical Properties
- Research has also delved into the thermo-optical studies and non-linear optical properties of pyrazole derivatives. These investigations are relevant for the development of new materials with potential applications in optics and electronics. The synthesis, characterization, and detailed analysis of such compounds underscore their significance in material science (Kumara et al., 2018).
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-N-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-13-19-7-8-23(13)10-9-22(2)18(24)17-12-16(20-21-17)14-5-4-6-15(11-14)25-3/h4-8,11-12H,9-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZKZFQILDACHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCN(C)C(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5594653.png)
![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5594660.png)
![4-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5594671.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594676.png)




amino]acetamide](/img/structure/B5594711.png)

![7-(cyclopropylmethyl)-6-(2,5-dimethyl-3-furyl)-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5594746.png)
![5-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N-ethyl-2-pyrimidinamine](/img/structure/B5594756.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5594762.png)